molecular formula C10H13N5O4 B13407722 (2R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

(2R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B13407722
M. Wt: 267.24 g/mol
InChI Key: OIRDTQYFTABQOQ-DGPXGRDGSA-N
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Description

(2R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a chemical compound that belongs to the class of nucleosides. This compound is structurally characterized by a purine base (adenine) attached to a ribose sugar. It is an important molecule in the field of biochemistry and molecular biology due to its role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves the glycosylation of adenine with a protected ribose derivative. The reaction conditions often include the use of Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to facilitate the glycosylation process. The protected ribose derivative is then deprotected under acidic or basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale glycosylation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can undergo reduction reactions to modify the purine base or the ribose moiety.

    Substitution: The amino group on the purine base can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with modified functional groups.

Scientific Research Applications

(2R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of nucleotides and nucleic acids.

    Biology: The compound is involved in the study of DNA and RNA synthesis, replication, and repair.

    Medicine: It serves as a precursor for antiviral and anticancer drugs.

    Industry: The compound is utilized in the production of diagnostic reagents and biochemical assays.

Mechanism of Action

The mechanism of action of (2R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids. The compound can be phosphorylated to form nucleotides, which are then incorporated into DNA or RNA strands during replication or transcription. This incorporation can interfere with the normal function of nucleic acids, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar structure but with a different sugar moiety.

    Deoxyadenosine: Another nucleoside that lacks the hydroxyl group on the ribose ring.

    Cordycepin: A nucleoside analog with a similar purine base but different sugar modifications.

Uniqueness

(2R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is unique due to its specific stereochemistry and functional groups, which confer distinct biochemical properties and applications. Its ability to be incorporated into nucleic acids and interfere with their function makes it a valuable tool in research and medicine.

Properties

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

(2R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6?,7?,10-/m1/s1

InChI Key

OIRDTQYFTABQOQ-DGPXGRDGSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3C(C([C@H](O3)CO)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

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